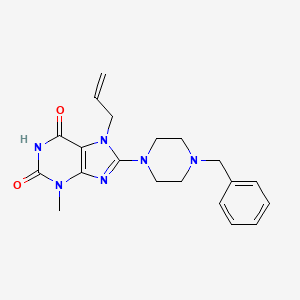

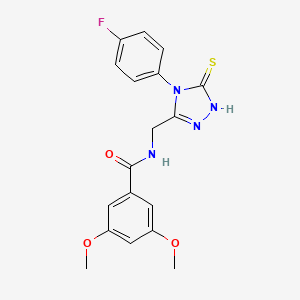

N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

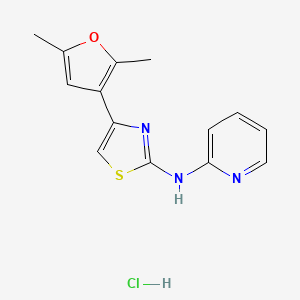

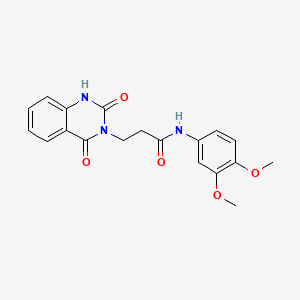

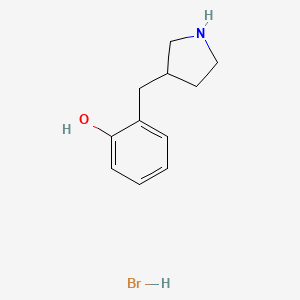

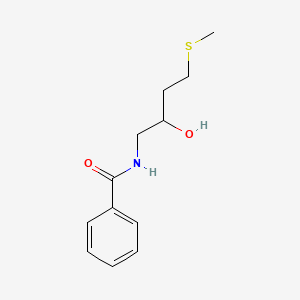

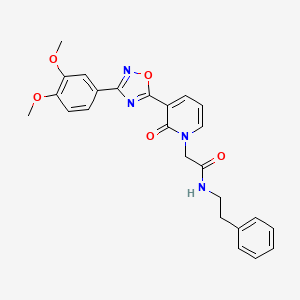

This compound is a complex organic molecule with several functional groups, including a triazole ring, a thioxo group, and methoxy groups. These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the presence of a thiazolidine core, a five-membered ring containing sulfur and nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific functional groups and overall structure .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide, also known as N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. The presence of the triazole ring and the fluorophenyl group enhances its ability to inhibit the growth of various bacterial and fungal strains. Research indicates that such compounds can disrupt microbial cell walls and interfere with essential enzymatic processes .

Anticancer Properties

Studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. The fluorophenyl group is known to enhance the compound’s ability to penetrate cell membranes and target cancerous cells, making it a promising candidate for chemotherapy .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. The triazole ring structure is known to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis .

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant activity. The methoxy groups on the benzamide moiety contribute to its ability to scavenge free radicals and protect cells from oxidative stress. This property is valuable in preventing cellular damage and aging .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including proteases and kinases. This inhibition is crucial in regulating metabolic pathways and can be leveraged in the treatment of diseases where enzyme activity is dysregulated, such as diabetes and certain cancers .

Agricultural Applications

In agriculture, this compound has been explored as a potential pesticide. Its antimicrobial and enzyme-inhibiting properties make it effective against various plant pathogens and pests. This can help in protecting crops and improving agricultural yields.

Source 1 Source 2 Source 3 Source 4 Source 5 : Source 6 : Source 7 : Source 8

Propriétés

IUPAC Name |

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3S/c1-25-14-7-11(8-15(9-14)26-2)17(24)20-10-16-21-22-18(27)23(16)13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,20,24)(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVJTXOFGBVODX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)

![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)

![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)

![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)